molecular formula C12H7F3N2O2 B1391140 2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid CAS No. 1214335-49-5

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid

Cat. No. B1391140
CAS RN: 1214335-49-5
M. Wt: 268.19 g/mol
InChI Key: IIFKHXFGLCDWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid (2-P6TFNA) is an organic compound that is widely used in the scientific research community. It is a derivative of nicotinic acid, and is used as an agonist of nicotinic acetylcholine receptors. It is also known as 2-P6TFNA, 6-trifluoromethylnicotinic acid, and 6-TFNA. 2-P6TFNA has many applications in scientific research, as well as potential therapeutic applications in the medical field.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Techniques : Novel routes have been developed for synthesizing 2-(trifluoromethyl)nicotinic acid derivatives, crucial for producing certain COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
  • Intermediate Role in Drug Development : It serves as a key intermediate for potential antibacterial 1,8-naphthyridine-3-carboxylic acid analogues, highlighting its significance in medicinal chemistry (Suez, Remuzon, Bouzard, & Jacquet, 1993).

Industrial and Biochemical Applications

  • Nicotinic Acid Production : Nicotinic acid, a derivative, is used in food, pharmaceuticals, and biochemical industries. Its production can be enhanced by enzymatic conversion of 3-cyanopyridine, suggesting an eco-friendly alternative to chemical methods (Kumar, Wasewar, & Babu, 2008).
  • Extraction Techniques : Studies on the extraction of pyridine-3-carboxylic acid (nicotinic acid) using organophosphorus solvating extractants like tri-n-octyl phosphine oxide (TOPO) offer insights into improving its recovery from dilute solutions, crucial for industrial applications (Kumar & Babu, 2009).

Molecular Framework Development

  • Development of Open Frameworks : The compound has been used in the synthesis of unique open frameworks involving metals like nickel, zinc, and cadmium, demonstrating its versatility in creating diverse molecular architectures (Su et al., 2012).

Pharmaceutical and Biological Aspects

  • Carbonic Anhydrase Inhibition : Derivatives of nicotinic acid, like 6-substituted analogs, have been found to inhibit carbonic anhydrase III, which is significant for dyslipidemia and cancer treatment (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).

Synthesis of Specific Derivatives

  • Derivative Synthesis : The practical synthesis of specific derivatives like 4-amino-2-(trifluoromethyl)nicotinic acid highlights the compound's role in producing targeted pharmaceutical intermediates (Li et al., 2010).

Catalysis and Chemical Transformations

  • Role in Catalysis : Nicotinium methane sulfonate, derived from nicotinic acid, showcases its application as a bio-renewable catalyst in the synthesis of various pyridines, emphasizing its importance in green chemistry (Tamaddon & Azadi, 2018).

properties

IUPAC Name

2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-3-8(11(18)19)10(17-9)7-2-1-5-16-6-7/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFKHXFGLCDWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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